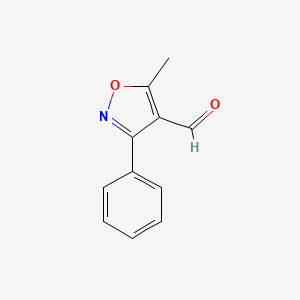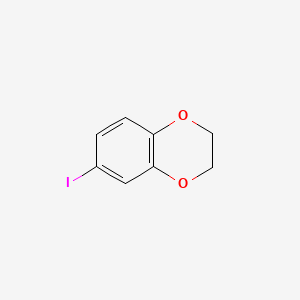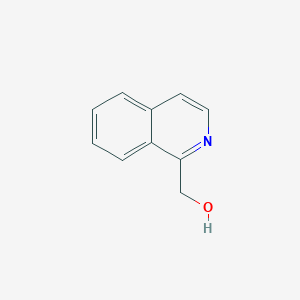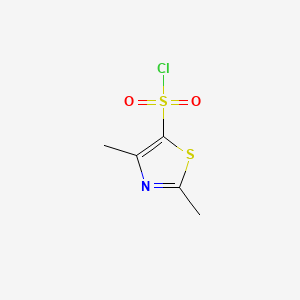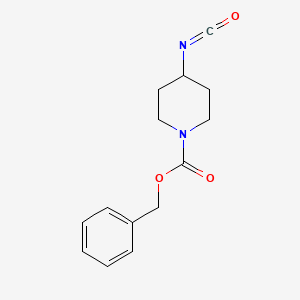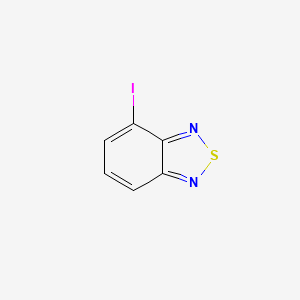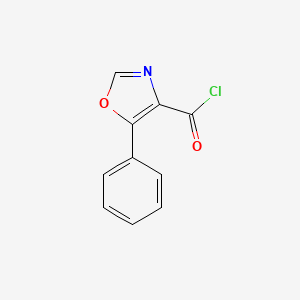![molecular formula C18H22N2O2 B1305924 1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol CAS No. 436099-61-5](/img/structure/B1305924.png)
1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol, commonly known as 2,3-dimethylindole, is an indole-based compound with a wide range of applications in the fields of chemistry, materials science, and biochemistry. It is a versatile synthetic building block and can be used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition, 2,3-dimethylindole has been used in scientific research as a biochemical reagent and has been studied for its potential applications in the treatment of various diseases.
Applications De Recherche Scientifique
2,3-dimethylindole has been used in scientific research as a biochemical reagent and has been studied for its potential applications in the treatment of various diseases. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. In addition, 2,3-dimethylindole has been used in the synthesis of fluorescent probes for imaging and tracking of cells and tissues. It has also been used in the synthesis of inhibitors of protein-protein interactions, which could potentially be used for the treatment of cancer and other diseases.
Mécanisme D'action
The exact mechanism of action of 2,3-dimethylindole is not fully understood. However, it is believed to interact with various proteins and enzymes in the body. For example, it has been shown to interact with the enzyme responsible for the synthesis of serotonin, which is involved in mood regulation. In addition, 2,3-dimethylindole has been shown to interact with the enzyme responsible for the breakdown of dopamine, which is involved in reward and motivation.
Biochemical and Physiological Effects
2,3-dimethylindole has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines. In addition, 2,3-dimethylindole has been shown to have a protective effect against oxidative stress and to reduce the production of reactive oxygen species. Furthermore, 2,3-dimethylindole has been shown to have an anti-apoptotic effect and to reduce the apoptosis of cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-dimethylindole has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and readily available. In addition, 2,3-dimethylindole is easy to synthesize and can be used in a variety of reactions. However, there are some limitations to its use. For example, it is not very soluble in water and is not very stable in solution. Furthermore, it can react with other compounds and can produce unwanted byproducts.
Orientations Futures
The potential applications of 2,3-dimethylindole are vast and there are many potential future directions for its use. One potential direction is the development of new drugs and therapies using 2,3-dimethylindole as a starting material. In addition, 2,3-dimethylindole could be used to develop new materials for use in various industries, such as electronics, optics, and energy storage. Furthermore, 2,3-dimethylindole could be used to develop new fluorescent probes for imaging and tracking of cells and tissues. Finally, 2,3-dimethylindole could be used to develop inhibitors of protein-protein interactions, which could potentially be used for the treatment of cancer and other diseases.
Méthodes De Synthèse
2,3-dimethylindole can be synthesized via a variety of methods. One of the most common methods is the reaction of 2,3-dimethyl-1-indanone with an amine in the presence of a base, such as sodium hydroxide. This reaction yields 2,3-dimethylindole and an amide product. Another method is the reaction of 2,3-dimethyl-1-indanone with a boronic acid in the presence of a base and a palladium catalyst. This reaction yields 2,3-dimethylindole and a boronic ester product.
Propriétés
IUPAC Name |
1-(2,3-dimethylindol-1-yl)-3-(furan-2-ylmethylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-14(2)20(18-8-4-3-7-17(13)18)12-15(21)10-19-11-16-6-5-9-22-16/h3-9,15,19,21H,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYFJNBTKOAQSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC(CNCC3=CC=CO3)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00387601 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-{[(furan-2-yl)methyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethyl-indol-1-yl)-3-[(furan-2-ylmethyl)-amino]-propan-2-ol | |
CAS RN |
436099-61-5 |
Source


|
| Record name | 1-(2,3-Dimethyl-1H-indol-1-yl)-3-{[(furan-2-yl)methyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00387601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

